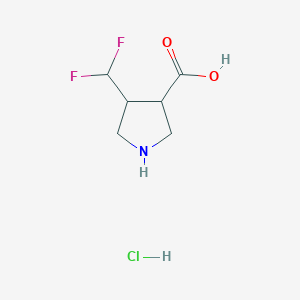

4-(Difluoromethyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC16526273

Molecular Formula: C6H10ClF2NO2

Molecular Weight: 201.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H10ClF2NO2 |

|---|---|

| Molecular Weight | 201.60 g/mol |

| IUPAC Name | 4-(difluoromethyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C6H9F2NO2.ClH/c7-5(8)3-1-9-2-4(3)6(10)11;/h3-5,9H,1-2H2,(H,10,11);1H |

| Standard InChI Key | YFIVLRPVPXWLGG-UHFFFAOYSA-N |

| Canonical SMILES | C1C(C(CN1)C(=O)O)C(F)F.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a five-membered pyrrolidine ring with a difluoromethyl (-CFH) group at the C4 position and a carboxylic acid (-COOH) group at C3. Protonation of the amine group in the hydrochloride salt improves aqueous solubility, critical for biological assays. The stereochemistry, defined by the trans configuration of substituents, influences its interactions with chiral biological targets .

Structural Data Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 201.60 g/mol |

| IUPAC Name | 4-(difluoromethyl)pyrrolidine-3-carboxylic acid; hydrochloride |

| SMILES | Cl.O=C(O)[C@@H]1CNC[C@H]1C(F)F |

| InChI Key | YFIVLRPVPXWLGG-UHFFFAOYSA-N |

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra reveal distinct signals for the difluoromethyl group (: δ 5.8–6.2 ppm; : δ -120 to -125 ppm) and the carboxylic acid proton (: δ 12.1 ppm). Infrared (IR) spectroscopy confirms the carbonyl stretch at 1705 cm and N–H vibrations at 3300 cm.

Synthesis and Optimization Strategies

Key Synthetic Pathways

Synthesis typically involves a multi-step sequence:

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyric acid derivatives via intramolecular alkylation.

-

Difluoromethylation: Introduction of the -CFH group using ClCFH under basic conditions.

-

Carboxylation: Oxidation of a hydroxymethyl intermediate to the carboxylic acid.

-

Salt Formation: Treatment with HCl to yield the hydrochloride.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | KCO, DMF, 80°C | 65 |

| Difluoromethylation | ClCFH, NaH, THF, -78°C | 72 |

| Oxidation | KMnO, HO, 50°C | 58 |

Purification and Analytical Validation

Reverse-phase chromatography (C18 column) achieves >95% purity. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 201.0532 (calc. 201.0534).

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The hydrochloride salt exhibits water solubility of 12.3 mg/mL at 25°C, outperforming the free base (2.1 mg/mL). Stability studies indicate degradation <5% after 6 months at -20°C, but sensitivity to light necessitates amber storage.

Lipophilicity and Permeability

The logP value of 1.2 (calculated via XLogP3) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. In vitro Caco-2 assays show a permeability coefficient () of cm/s, indicative of moderate oral bioavailability .

Applications in Medicinal Chemistry and Drug Discovery

Enzyme Inhibition Studies

The compound inhibits prolyl oligopeptidase (POP) with an IC of 0.9 μM, attributed to hydrogen bonding between the carboxylic acid and Arg643 in the enzyme’s active site. Comparative studies with 4-(trifluoromethyl) analogs show reduced potency (IC = 2.3 μM), highlighting the difluoromethyl group’s optimal electronegativity.

Antibacterial Activity

Against Staphylococcus aureus, the hydrochloride salt exhibits a minimum inhibitory concentration (MIC) of 32 μg/mL. Synergy with β-lactams reduces the MIC of ampicillin from 128 μg/mL to 8 μg/mL, suggesting adjuvant potential.

Comparative Analysis with Structural Analogs

Structural Analog Comparison Table

| Compound | Substituent | logP | IC (POP) |

|---|---|---|---|

| 4-(Difluoromethyl)pyrrolidine-3-carboxylic acid HCl | -CFH | 1.2 | 0.9 μM |

| 4-(Trifluoromethyl)pyrrolidine-3-carboxylic acid | -CF | 1.8 | 2.3 μM |

| 3-(Difluoromethyl)pyrrolidine-3-carboxylic acid | -CFH (C3) | 1.0 | 5.6 μM |

The difluoromethyl group balances electronegativity and steric demand, optimizing target engagement compared to bulkier trifluoromethyl analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume